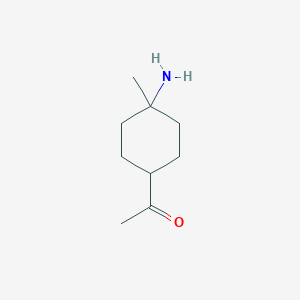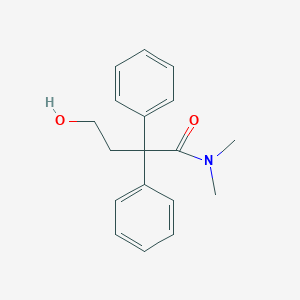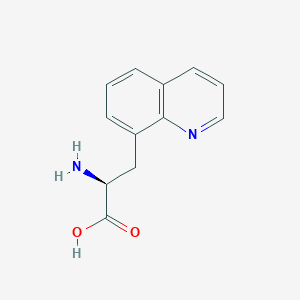
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
カタログ番号 B142499
CAS番号:
861927-02-8
分子量: 408.3 g/mol
InChIキー: GVWVWVAVGGKGKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a dihydropyridine derivative with two ester groups (diethyl dicarboxylate), a bromophenyl group, and two methyl groups . Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly in the development of calcium channel blockers .
Molecular Structure Analysis
The compound likely has a planar structure around the dihydropyridine ring due to the conjugated system of pi bonds. The bromophenyl group is likely to be in the plane of the ring, while the ester groups may rotate around the single bonds .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of reactions, including oxidation to yield pyridine derivatives. The ester groups can undergo reactions typical of esters, such as hydrolysis, and the bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and solubility .作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multistep reaction involving the use of various reagents and catalysts.", "Starting Materials": [ "2-bromobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "methyl iodide", "piperidine", "sodium ethoxide", "dimethyl malonate", "benzaldehyde", "sodium hydroxide", "ethyl bromoacetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-α,β-unsaturated ketone by reacting 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Alkylation of 2-bromo-α,β-unsaturated ketone with methyl iodide and piperidine to form 4-(2-bromophenyl)-2-methyl-3-buten-2-ol.", "Step 3: Formation of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester by reacting 4-(2-bromophenyl)-2-methyl-3-buten-2-ol with dimethyl malonate in the presence of sodium ethoxide.", "Step 4: Cyclization of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester with benzaldehyde in the presence of sodium hydroxide to form Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 5: Final step involves the purification of the product by recrystallization." ] } | |
CAS番号 |
861927-02-8 |
製品名 |
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
分子式 |
C19H20BrNO4 |
分子量 |
408.3 g/mol |
IUPAC名 |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
InChIキー |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
ピクトグラム |
Irritant |
同義語 |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



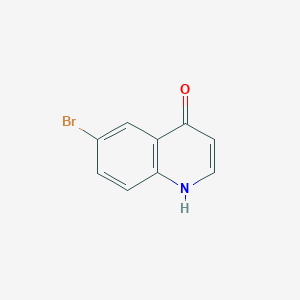
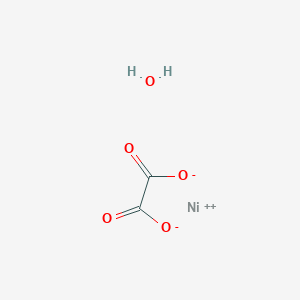
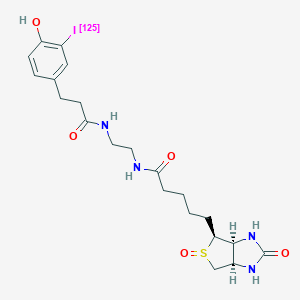
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
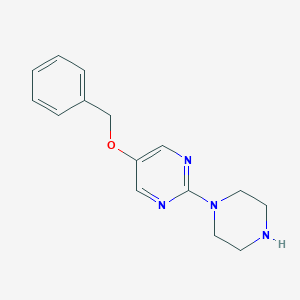
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

